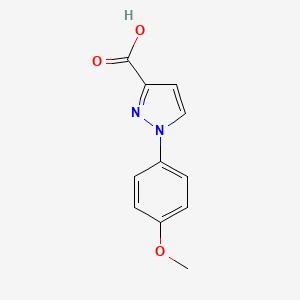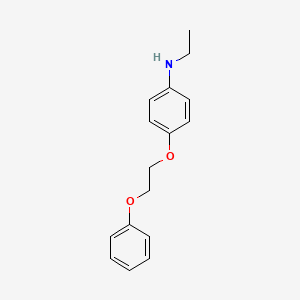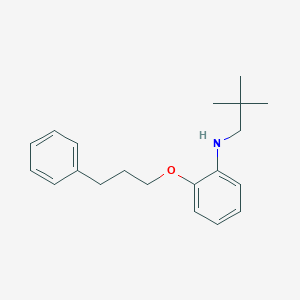
1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
概要
説明
“1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the corresponding phenyl and pyrazole precursors .
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, often involving the nitrogen atoms in the pyrazole ring or functional groups attached to the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties typical of aromatic organic compounds .
科学的研究の応用
Nonlinear Optical Properties
The compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, closely related to 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, has been studied for its nonlinear optical properties. The small energy gap between its frontier molecular orbitals contributes to its nonlinear optical activity (Tamer et al., 2015).
Structural Analysis and Synthesis
Research on related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, emphasizes the importance of accurate structure determination through methods like single-crystal X-ray analysis. This is crucial for correct identification and understanding of the compound's properties (Kumarasinghe et al., 2009).
Hydrogen Bonding and Molecular Interactions
1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, a derivative, forms complex hydrogen-bonded framework structures. These structures, featuring multiple types of hydrogen bonds, highlight the compound's potential in forming intricate molecular arrangements (Asma et al., 2018).
Chemical Modification and Pharmacological Potential
The introduction of 1,2,4-triazole and pyrazole fragments into the structure of new substances, such as in the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrates significant pharmacological potential. These modifications allow for interaction with various biological targets, enhancing the biological activity of the compounds (Fedotov et al., 2022).
Anion-Directed Organized Assemblies
The compound 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole forms organized assemblies with nitric acid and hydrochloric acid. These reactions produce unique molecular architectures, showcasing the compound's ability to form specific and directed structures (Zheng et al., 2013).
Corrosion Protection and Adsorption
Derivatives of this compound have been investigated for their corrosion protection behavior and adsorption properties. For instance, 5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide has shown significant inhibition efficiency in protecting mild steel in an acidic environment (Paul et al., 2020).
Cytotoxicity and Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their cytotoxic and antimicrobial activities. This research has implications for developing novel therapeutic agents (Hassan et al., 2014).
作用機序
Target of Action
Related compounds have been found to interact with various targets such as camp-specific 3’,5’-cyclic phosphodiesterase 4d .
Mode of Action
It’s worth noting that related compounds, such as mebeverine, appear to work directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid has been found to improve hepatic lipid metabolism via GPR41 .
Pharmacokinetics
Elimination pathways for such compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
For instance, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome (IBS) and related conditions; specifically stomach pain and cramps, persistent diarrhoea, and flatulence .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of various chemical compounds .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine, thereby affecting cholinergic transmission. Additionally, this compound interacts with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the STAT3 pathway, which is involved in cell growth and apoptosis . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. For example, molecular docking studies have shown that this compound can bind to the active site of acetylcholinesterase, thereby inhibiting its activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular functions, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALCJSOAPWBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152534-54-7 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)


![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)
![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)
![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)
![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)
![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)
